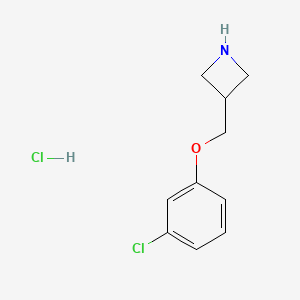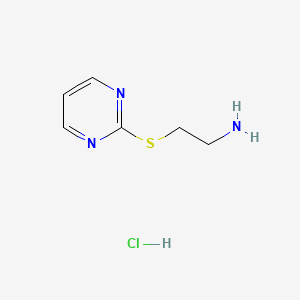![molecular formula C13H16BrNO3 B1530936 2-Bromo-N-[4-(tetrahidro-2-furanilmetoxi)fenil]-acetamida CAS No. 1138445-91-6](/img/structure/B1530936.png)
2-Bromo-N-[4-(tetrahidro-2-furanilmetoxi)fenil]-acetamida
Descripción general
Descripción
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.17 . This compound is characterized by the presence of a bromo group, an acetamide moiety, and a tetrahydro-2-furanylmethoxy group attached to a phenyl ring.
Aplicaciones Científicas De Investigación
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in Pseudomonas aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide acts as an active inhibitor of its targets . It binds to these receptors, preventing them from performing their normal functions, thereby disrupting bacterial communication and reducing virulence.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting key receptors in this pathway, 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide disrupts the ability of bacteria to communicate and coordinate behavior, including virulence and biofilm formation .
Result of Action
The molecular and cellular effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide’s action include disruption of bacterial communication and reduction of virulence . This can lead to a decrease in the bacteria’s ability to form biofilms and cause infection.
Análisis Bioquímico
Biochemical Properties
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of the LuxR-type receptor in Acinetobacter baumannii and the quorum-sensing repressor in Pseudomonas aeruginosa . These interactions suggest that 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide can modulate bacterial communication and potentially disrupt pathogenic processes.
Cellular Effects
The effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with quorum-sensing receptors can alter gene expression patterns in bacteria, leading to changes in virulence and biofilm formation . Additionally, its impact on cellular metabolism may result in altered metabolic fluxes and energy production.
Molecular Mechanism
At the molecular level, 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide exerts its effects through specific binding interactions with biomolecules. It binds to LuxR-type receptors, inhibiting their activity and preventing the transcription of genes involved in quorum sensing . This inhibition can lead to reduced bacterial virulence and biofilm formation. Furthermore, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of quorum-sensing pathways, resulting in prolonged effects on bacterial behavior.
Dosage Effects in Animal Models
The effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide vary with different dosages in animal models. At lower doses, it effectively inhibits quorum-sensing receptors without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on organ systems. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolite levels and metabolic fluxes. For instance, its inhibition of quorum-sensing receptors can alter the production of secondary metabolites in bacteria, affecting their overall metabolic state . Understanding these interactions is essential for elucidating the compound’s broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution dynamics are critical for understanding its overall effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with LuxR-type receptors may localize it to the bacterial cell membrane, where it can effectively inhibit quorum sensing. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide typically involves the following steps:
Bromination: : The starting material, 4-(tetrahydro-2-furanylmethoxy)aniline , is subjected to bromination using bromine in the presence of a suitable catalyst to introduce the bromo group.
Acetylation: : The brominated compound is then acetylated using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromo group, resulting in the formation of a corresponding amine.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate ions (BrO3-)
Reduction: : Corresponding amine derivatives
Substitution: : Various substituted acetamide derivatives
Comparación Con Compuestos Similares
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: can be compared with other similar compounds, such as 3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide . While both compounds share structural similarities, they differ in the position and nature of substituents on the phenyl ring, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
2-Bromo-N-(4-methoxyphenyl)acetamide
2-Bromo-N-(4-ethoxyphenyl)acetamide
Propiedades
IUPAC Name |
2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-10-3-5-11(6-4-10)18-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLXLBFDHWMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


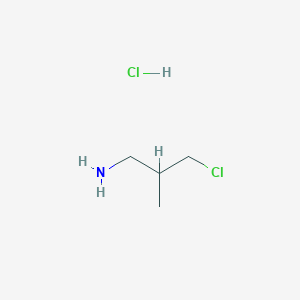
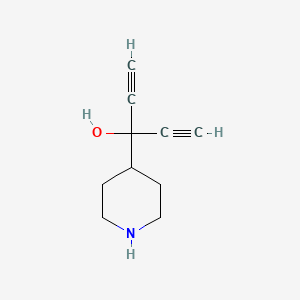
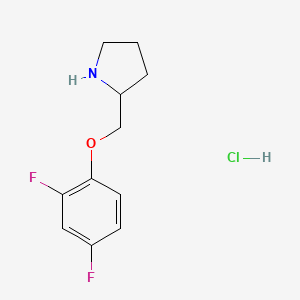
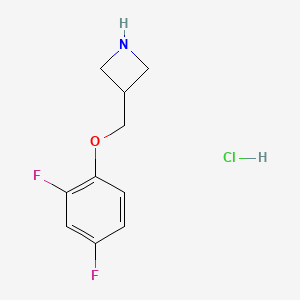
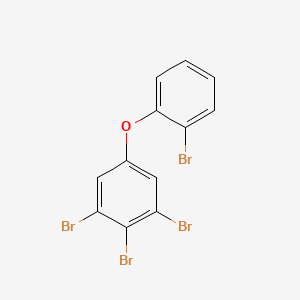
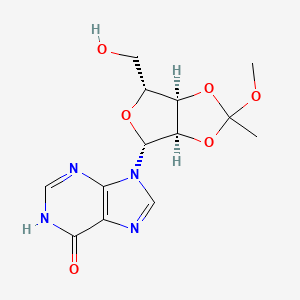
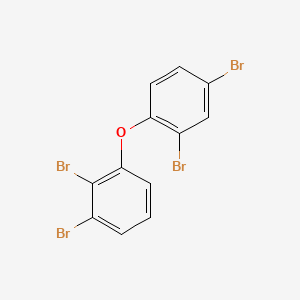
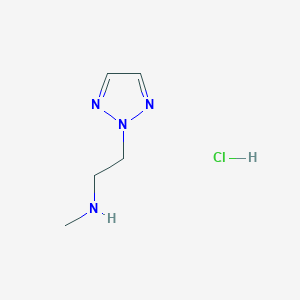
![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)
